molecular formula C10H18O2 B2583303 Ethyl 2-tert-butylcyclopropane-1-carboxylate CAS No. 21692-49-9

Ethyl 2-tert-butylcyclopropane-1-carboxylate

Cat. No.: B2583303
CAS No.: 21692-49-9
M. Wt: 170.252
InChI Key: UEAHPEKJCDBVDS-UHFFFAOYSA-N
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Description

Ethyl 2-tert-butylcyclopropane-1-carboxylate is an organic compound with the molecular formula C11H20O2 It is a cyclopropane derivative, characterized by the presence of an ethyl ester group and a tert-butyl group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-tert-butylcyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of tert-butylcyclopropane-1-carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. The reaction conditions generally require refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and catalyst concentration, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-tert-butylcyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2-tert-butylcyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-tert-butylcyclopropane-1-carboxylate involves its interaction with molecular targets through its functional groups. The ester group can participate in esterification and hydrolysis reactions, while the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions with other molecules. The cyclopropane ring’s strain energy can also influence the compound’s behavior in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-methyl-2-tert-butyl-cyclopropane-1-carboxylate
  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • Bicyclo[1.1.0]butane derivatives

Uniqueness

Ethyl 2-tert-butylcyclopropane-1-carboxylate is unique due to its specific combination of functional groups and the presence of a cyclopropane ring. This combination imparts distinct chemical properties and reactivity patterns, making it valuable for various applications in research and industry.

Properties

IUPAC Name

ethyl 2-tert-butylcyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-5-12-9(11)7-6-8(7)10(2,3)4/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEAHPEKJCDBVDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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